molecular formula C7H7BrFNO B8573824 5-Bromo-2-(2-fluoroethoxy)pyridine

5-Bromo-2-(2-fluoroethoxy)pyridine

Cat. No. B8573824
M. Wt: 220.04 g/mol
InChI Key: OCSPJVUWDYZHQE-UHFFFAOYSA-N
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Patent
US08497260B2

Procedure details

2-Fluoroethanol (259 mg, 3.90 mmol) was added to a solution of anhydrous tetrahydrofuran (10 mL) containing sodium hydride (NaH 60%, 94 mg, 3.90 mmol) under nitrogen, stirred for 5 minutes, and 5-bromo-2-chloropyridine (96, 500 mg, 2.59 mmol) was added thereto and stirred at room temperature for 3 hours. Water was added to the reaction mixture and organic compounds were extracted with ethyl acetate and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 2-(2-fluoroethoxy)-5-bromopyridine (97b, 230 mg, 40%).
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][OH:4].O1CCCC1.[H-].[Na+].[Br:12][C:13]1[CH:14]=[CH:15][C:16](Cl)=[N:17][CH:18]=1>O>[F:1][CH2:2][CH2:3][O:4][C:16]1[CH:15]=[CH:14][C:13]([Br:12])=[CH:18][N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
259 mg
Type
reactant
Smiles
FCCO
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
94 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated after a treatment with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FCCOC1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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